1H-Purine, 6,6'-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis-
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Overview
Description
1H-Purine, 6,6’-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis- is a complex organic compound that belongs to the class of crown ethers. Crown ethers are known for their ability to form stable complexes with various cations, which makes them useful in a variety of chemical applications. This particular compound is notable for its unique structure, which includes both purine and crown ether moieties, allowing it to interact with a wide range of chemical species.
Preparation Methods
The synthesis of 1H-Purine, 6,6’-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis- typically involves the reaction of purine derivatives with 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and may require the use of a catalyst to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the purity of the final product .
Chemical Reactions Analysis
1H-Purine, 6,6’-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis- undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized purine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace specific functional groups within the molecule.
Scientific Research Applications
1H-Purine, 6,6’-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis- has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions, which can be studied for their catalytic properties.
Biology: Investigated for its potential to interact with biological molecules such as DNA and proteins, which could lead to new insights into molecular recognition and binding.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: Utilized in the development of new materials and sensors, particularly those that require selective binding of metal ions .
Mechanism of Action
The mechanism of action of 1H-Purine, 6,6’-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis- involves its ability to form stable complexes with metal cations and other chemical species. The crown ether moiety provides a cavity that can encapsulate cations, while the purine moiety can interact with other molecules through hydrogen bonding and π-π interactions. These interactions enable the compound to act as a versatile ligand in various chemical and biological processes .
Comparison with Similar Compounds
Similar compounds to 1H-Purine, 6,6’-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis- include other crown ethers and purine derivatives. For example:
1,10-Diaza-18-crown-6: A crown ether with similar complexation properties but lacking the purine moiety.
18-Crown-6: Another crown ether that forms stable complexes with cations but does not have the additional functional groups present in the target compound.
Purine derivatives: Compounds such as adenine and guanine, which are structurally similar to the purine moiety but do not have the crown ether component.
The uniqueness of 1H-Purine, 6,6’-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis- lies in its combination of crown ether and purine structures, allowing it to participate in a wider range of interactions and applications compared to its individual components .
Properties
IUPAC Name |
7,16-bis(7H-purin-6-yl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N10O4/c1-5-33-9-10-35-7-3-32(22-18-20(26-14-24-18)28-16-30-22)4-8-36-12-11-34-6-2-31(1)21-17-19(25-13-23-17)27-15-29-21/h13-16H,1-12H2,(H,23,25,27,29)(H,24,26,28,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEALNJMXZDNVRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOCCN(CCOCCOCCN1C2=NC=NC3=C2NC=N3)C4=NC=NC5=C4NC=N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N10O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10164208 |
Source
|
Record name | 1H-Purine, 6,6'-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10164208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149246-42-4 |
Source
|
Record name | 1H-Purine, 6,6'-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149246424 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Purine, 6,6'-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10164208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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